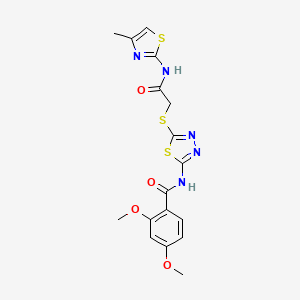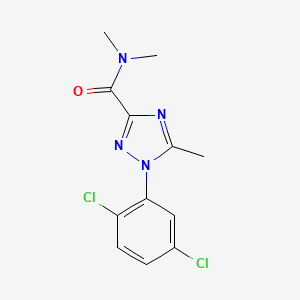
(5-Bromopyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Bromopyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C10H11BrN2O . It is a novel pyrimidine-based thiourea compound . These types of compounds have been studied for their potential in treating type II diabetes mellitus .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of eighteen novel pyrimidine-based thiourea compounds were synthesized with good to excellent yields (61–88%). The chemical structures of these heterocycles consist of a central pyrimidine ring with phenyl-substituted thiourea motifs .Molecular Structure Analysis
The molecular structure of this compound consists of a central pyrimidine ring with phenyl-substituted thiourea motifs . The exact molecular structure would require more specific data or computational chemistry analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.11100 . More specific properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Antibacterial Activity
(5-Bromopyridin-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone and its derivatives have been studied for their potential antibacterial activities. For instance, novel cyanopyridine derivatives synthesized from related compounds demonstrated significant antimicrobial activity against a range of aerobic and anaerobic bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Synthesis and Characterization
The compound and its analogs have been extensively researched for their synthesis and characterization. For example, research on pyrimidines bearing thiophene fragments illustrated the combination of Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen as a versatile method for their synthesis (Verbitskiy et al., 2012).
Structural Analysis
Detailed structural analysis and characterization of compounds containing (5-Bromopyridin-3-yl) and (3-(thiophen-3-yl)pyrrolidin-1-yl)methanone moieties have been conducted. Studies include X-ray crystallography and density functional theory (DFT) calculations to understand the molecular structure and properties (Huang et al., 2021).
Optical and Spectroscopic Properties
The optical and spectroscopic properties of compounds with similar moieties have been investigated. This includes the study of their absorption, excitation, and fluorescence properties in various solvents (Al-Ansari, 2016).
Enzyme Inhibitory Activity
Derivatives of the compound have been evaluated for their potential as enzyme inhibitors. For instance, certain pyrazole-5-carboxamide derivatives exhibited significant inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase (Cetin et al., 2021).
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-13-5-12(6-16-7-13)14(18)17-3-1-10(8-17)11-2-4-19-9-11/h2,4-7,9-10H,1,3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFKBUMMXPXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

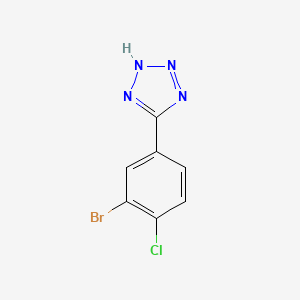

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2816018.png)
![7-chloro-4-[4-(methylthio)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2816019.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2816023.png)
![Methyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2816024.png)
![2-[(3,5-Dibromo-1,2,4-triazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B2816027.png)
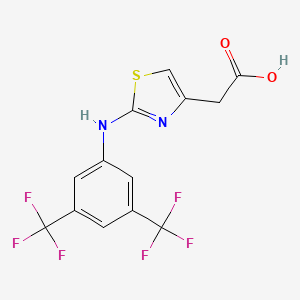
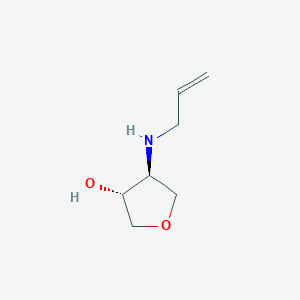
![2-cyano-N-cyclopropyl-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2816031.png)
